molecular formula C8H7N3O B3419051 4-aminophthalazin-1(2H)-one CAS No. 13580-88-6

4-aminophthalazin-1(2H)-one

Cat. No.: B3419051
CAS No.: 13580-88-6
M. Wt: 161.16 g/mol
InChI Key: IUBSMBJKUKVEMK-UHFFFAOYSA-N
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Description

4-Aminophthalazin-1(2H)-one is a heterocyclic compound that belongs to the phthalazine family It is characterized by a phthalazine ring system with an amino group at the 4-position and a keto group at the 1-position

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Future Directions

Given that 4-aminophthalazin-1(2H)-one is underexplored , there is potential for future research to uncover more about its properties and potential applications. This could include further investigation into its synthesis, as well as studies into its physical and chemical properties.

Mechanism of Action

Target of Action

The primary target of 4-aminophthalazin-1(2H)-one is the RET (c-RET) protein , a receptor tyrosine kinase . This protein plays a crucial role in cell growth, differentiation, and survival . The compound has been shown to inhibit RET with an IC50 value of 0.4 nM .

Mode of Action

This compound acts as a selective inhibitor of the RET protein . It binds to the protein, preventing it from participating in signal transduction processes that lead to cell proliferation . The compound is effective against several common RET oncogenic mutations .

Biochemical Pathways

The inhibition of RET by this compound affects various biochemical pathways. Primarily, it disrupts the MAPK/ERK pathway , which is involved in cell proliferation and survival . By inhibiting RET, the compound prevents the activation of this pathway, thereby inhibiting cell growth .

Pharmacokinetics

It is known that the compound is soluble in dmso at concentrations greater than 100 mg/ml . Its bioavailability and ADME properties are subjects of ongoing research.

Result of Action

The result of this compound’s action is the inhibition of cell proliferation in cells with RET mutations . This makes the compound a potential therapeutic agent for cancers driven by these mutations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can potentially affect the compound’s efficacy and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminophthalazin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with phthalic anhydride or its derivatives. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to further reactions to introduce the amino group at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Aminophthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phthalazinones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: Lacks the amino group at the 4-position.

    4-Nitrophthalazin-1(2H)-one: Contains a nitro group instead of an amino group.

    4-Hydroxyphthalazin-1(2H)-one: Contains a hydroxyl group at the 4-position.

Uniqueness

4-Aminophthalazin-1(2H)-one is unique due to the presence of both an amino group and a keto group in its structure

Properties

IUPAC Name

4-amino-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H2,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBSMBJKUKVEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309953
Record name 4-Amino-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13580-88-6
Record name 4-Amino-1(2H)-phthalazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13580-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901309953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the newly developed palladium-catalyzed synthesis of 4-Aminophthalazin-1(2H)-ones over traditional methods?

A1: Traditional synthesis of APOs often suffers from limitations in regioselectivity and the ability to introduce diverse substituents. The recently reported palladium-catalyzed method utilizes readily available starting materials such as substituted o-(pseudo)halobenzoates, hydrazines, and isocyanides to afford diversely substituted APOs. [, ] This method overcomes the regioselectivity issues encountered in classical approaches and allows for the efficient and modular synthesis of a wider range of APO derivatives. [, ]

Q2: Are there any limitations to the palladium-catalyzed synthesis of 4-Aminophthalazin-1(2H)-ones?

A2: While offering significant advantages, the palladium-catalyzed approach has shown specificity for tertiary alkyl isocyanides. [] Researchers have been actively exploring solutions and diversifications to overcome this limitation and further expand the scope of accessible APOs. []

Q3: What are some of the potential applications of 4-Aminophthalazin-1(2H)-ones in medicinal chemistry?

A3: Research has identified 4-Aminophthalazin-1(2H)-one derivatives as potential antagonists for the Melanin Concentrating Hormone Receptor 1 (MCH-R1). [] MCH-R1 is a G protein-coupled receptor that plays a role in regulating feeding behavior and energy balance. Antagonists of this receptor are being investigated as potential treatments for obesity and related metabolic disorders.

Q4: Have any novel synthetic routes for 4-Aminophthalazin-1(2H)-ones been reported besides the palladium-catalyzed approach?

A4: Yes, a recent study described the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. [] This method provides an alternative approach to access a variety of substituted APOs and further expands the chemical toolbox for exploring the structure-activity relationships and potential applications of these compounds.

Q5: How do the chemical reactions of hydrazine with different compounds contribute to the synthesis and understanding of 4-Aminophthalazin-1(2H)-ones?

A5: Early research explored the reactions of hydrazines with various compounds, providing insights into the formation and reactivity of 4-Aminophthalazin-1(2H)-ones. [] For instance, the ring-expansion reactions of 1,3-di-iminoisoindoline with hydrazine under different conditions led to the formation of various phthalazine derivatives, including this compound. [] These studies highlight the versatility of hydrazine as a reagent in heterocyclic chemistry and its role in accessing valuable building blocks like APOs.

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